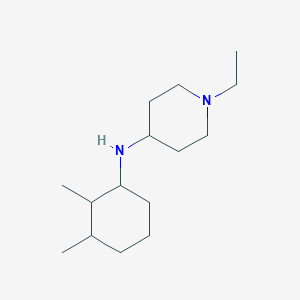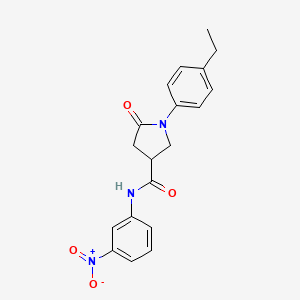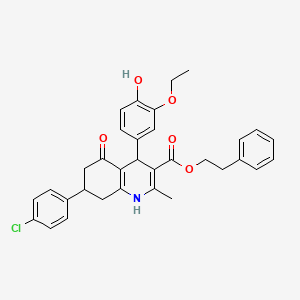![molecular formula C19H31N5O B5185040 1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell division, DNA replication, and viral replication. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of various cytokines and chemokines, which are involved in the immune response. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine in lab experiments include its broad-spectrum antimicrobial activity, low toxicity profile, and potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and its relatively low yield during synthesis.
Future Directions
There are several future directions for the research and development of 1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to investigate its mechanism of action and to identify potential targets for drug development. Additionally, future research could focus on improving the synthesis method to increase the yield of the compound and to improve its solubility in water.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine involves the reaction between cyclohexyl isocyanate and 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of piperazine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is typically around 70%.
Scientific Research Applications
1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and antiviral properties. The compound has been tested against various cancer cell lines, and it has been found to inhibit the growth of these cells. It has also been shown to have a broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been tested against various viruses, including HIV, and it has been found to inhibit viral replication.
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(1-cyclohexyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O/c25-19(18-15-24(21-20-18)17-9-5-2-6-10-17)23-13-11-22(12-14-23)16-7-3-1-4-8-16/h15-17H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVFHMFPHBWERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5184961.png)

![4-(2,4-dichlorophenoxy)-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5184982.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)

![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
